Potency Advantage vs. Structural Analog BAY-0069 in Cellular Target Engagement
BAY-4931 demonstrates a 15.75-fold improvement in potency against human PPARγ in a cellular GAL4-NHR-FLUC one-hybrid reporter assay compared to its closely related structural analog BAY-0069 [1].
| Evidence Dimension | Human PPARγ inverse-agonism potency (IC50) |
|---|---|
| Target Compound Data | 0.40 nM |
| Comparator Or Baseline | BAY-0069: 6.3 nM |
| Quantified Difference | 15.75-fold more potent |
| Conditions | GAL4-hPPARγ-LBD one-hybrid reporter assay |
Why This Matters
This superior cellular potency directly translates to a lower required working concentration for target engagement in cell-based assays, reducing potential off-target effects and saving valuable compound during in vitro studies.
- [1] Orsi DL, et al. J Med Chem. 2022;65(21):14843-14863. Table 7: Selectivity and Metabolic Liability Profiles of BAY-4931 and BAY-0069. View Source
